1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid
Overview
Description
1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrrole ring, which is protected by a tert-butoxycarbonyl (Boc) group. This compound is of significant interest in organic synthesis, particularly in the field of medicinal chemistry, due to its utility in Suzuki-Miyaura cross-coupling reactions and other boron-mediated transformations .
Mechanism of Action
Target of Action
The primary target of 1-(tert-Butoxycarbonyl)pyrrole-3-boronic Acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its target through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a versatile tool in organic synthesis .
Action Environment
The action of this compound is influenced by the reaction conditions. The compound is relatively stable and can be readily prepared, making it suitable for a variety of environments . .
Biochemical Analysis
Biochemical Properties
1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid plays a crucial role in biochemical reactions, particularly in the context of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in biochemical research. It is often used in the synthesis of pharmaceuticals and other biologically active compounds due to its ability to form stable complexes with biomolecules .
Cellular Effects
The effects of this compound on cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in the activity of enzymes and other regulatory proteins, affecting various cellular processes. For example, it can inhibit or activate specific enzymes, leading to alterations in metabolic pathways and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with diols and other nucleophiles, allowing it to interact with enzymes and proteins. This interaction can result in enzyme inhibition or activation, depending on the specific context. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to moisture or heat can lead to degradation. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to form stable complexes with biomolecules allows it to modulate metabolic pathways, making it a valuable tool in biochemical research .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution can affect its activity and function, making it important to understand its transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid can be synthesized through the reaction of pyrrole-3-boronic acid with tert-butoxycarbonyl chloride (Boc-Cl). The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the Boc-protected boronic acid .
Industrial Production Methods: Industrial production of this compound often involves continuous flow microreactor systems. These systems allow for efficient and scalable synthesis by providing precise control over reaction conditions, such as temperature and flow rates .
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic acid group, often catalyzed by a base or a radical initiator.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Bases such as sodium hydroxide or radical initiators like azobisisobutyronitrile (AIBN) are used.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl or vinyl-aryl compounds.
Protodeboronation: The major product is the corresponding pyrrole derivative without the boronic acid group.
Scientific Research Applications
1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid has several applications in scientific research:
Comparison with Similar Compounds
- **1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid
- **1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid pinacol ester
- **3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester
Uniqueness: 1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid is unique due to its specific structure, which combines the reactivity of the boronic acid group with the stability provided by the Boc-protected pyrrole ring. This combination makes it particularly useful in the synthesis of complex molecules and in applications requiring precise control over reaction conditions .
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO4/c1-9(2,3)15-8(12)11-5-4-7(6-11)10(13)14/h4-6,13-14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFQDOHHXGSMFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C=C1)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593914 | |
Record name | [1-(tert-Butoxycarbonyl)-1H-pyrrol-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832697-40-2 | |
Record name | [1-(tert-Butoxycarbonyl)-1H-pyrrol-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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